2-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride
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Overview
Description
2-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride is an organic compound that features a cyclopropane ring attached to a 4-chlorophenyl group and a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride typically involves the reaction of 4-chlorobenzyl chloride with cyclopropanecarbonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The use of a base such as triethylamine can facilitate the reaction by neutralizing the hydrochloric acid formed during the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product can be achieved through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate or ozone.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
2-(4-Chlorophenyl)cyclopropane-1-methanol: Formed from reduction reactions.
Ring-Opened Products: Formed from oxidation reactions.
Scientific Research Applications
2-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The cyclopropane ring, due to its ring strain, can undergo ring-opening reactions under certain conditions, further expanding its reactivity profile .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarbonyl chloride: Similar in structure but lacks the 4-chlorophenyl group.
2-(4-Methylphenyl)cyclopropane-1-carbonyl chloride: Similar structure with a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and behavior in different environments .
Properties
IUPAC Name |
2-(4-chlorophenyl)cyclopropane-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWLMTYYYXHTCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)Cl)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60664465 |
Source
|
Record name | 2-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60664465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90767-76-3 |
Source
|
Record name | 2-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60664465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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